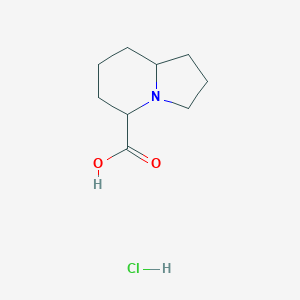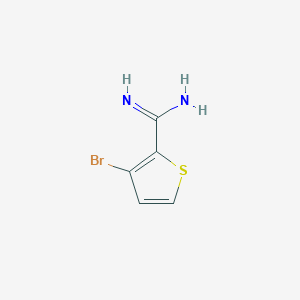![molecular formula C13H17N3OS B2864409 N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine CAS No. 2200393-87-7](/img/structure/B2864409.png)
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is a heterocyclic compound that features a thienopyrimidine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen, sulfur, and oxygen atoms within its fused ring system contributes to its diverse chemical reactivity and potential utility in drug development and other scientific research areas.
作用機序
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to have diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, however, are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thieno[3,2-d]pyrimidines are known to have various effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors. For instance, 2-amino-3-ethoxycarbonylthiophenes can be condensed with lactams or O-alkyl esters of lactams under acidic conditions .
The key steps in the synthesis include:
Formation of the Thienopyrimidine Core: This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Attachment of the Cyclopentane Ring: The cyclopentane ring can be introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the thienopyrimidine intermediate.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be accomplished using reagents like formaldehyde and formic acid in a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
化学反応の分析
Types of Reactions
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups into the thienopyrimidine core, potentially enhancing its biological activity.
科学的研究の応用
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms and develop new synthetic methodologies.
Biology: Due to its potential biological activity, the compound is of interest in the development of new pharmaceuticals. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s potential as a drug candidate can be explored through preclinical studies. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the development of novel polymers or other advanced materials.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and have been studied for their biological activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also feature a thienopyrimidine structure but differ in the position of the nitrogen atoms within the ring system.
Uniqueness
N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine is unique due to the presence of the cyclopentane ring and the N,N-dimethylamine group. These structural features may enhance its biological activity and selectivity compared to other thienopyrimidine derivatives. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-yloxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16(2)10-4-3-5-11(10)17-12-9-6-7-18-13(9)15-8-14-12/h6-8,10-11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFKZYHFSJIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1OC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)

![1-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2864328.png)
![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)






![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)



